
5-Bromo-2,3-dichlorothiophene
Overview
Description
5-Bromo-2,3-dichlorothiophene is a chemical compound with the CAS Number: 83663-36-9. It has a molecular weight of 231.93 and its linear formula is C4HBrCl2S . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for 5-Bromo-2,3-dichlorothiophene is 1S/C4HBrCl2S/c5-3-1-2(6)4(7)8-3/h1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Organic Electronics
5-Bromo-2,3-dichlorothiophene: is utilized in the field of organic electronics due to its ability to act as a building block for conjugated polymers. These polymers are key components in the creation of organic photovoltaic cells (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The compound’s halogen atoms facilitate the cross-coupling reactions necessary for polymerization, leading to materials with desirable electronic properties .
Pharmaceutical Synthesis
In pharmaceutical research, 5-Bromo-2,3-dichlorothiophene serves as a precursor in the synthesis of various biologically active molecules. Its reactivity allows for the introduction of pharmacophores through substitution reactions, aiding in the development of new drugs with potential therapeutic applications .
Material Science Investigations
Researchers in material science employ 5-Bromo-2,3-dichlorothiophene to explore new materials with unique properties. Its incorporation into larger molecular frameworks can result in materials with specific functionalities, such as enhanced thermal stability or unique optical characteristics .
Catalysis
The compound is also investigated for its role in catalysis. It can be used to synthesize ligands for transition metal catalysts, which are pivotal in various chemical transformations. These catalysts can be applied in fine chemical synthesis, polymer production, and environmental remediation processes .
Antimicrobial and Antioxidant Research
5-Bromo-2,3-dichlorothiophene: has been studied for its antimicrobial and antioxidant properties. Derivatives of this compound have shown activity against a range of microbial pathogens and may contribute to the development of new antimicrobial agents. Additionally, its antioxidant potential is explored for applications in preserving biological samples and materials .
Molecular Docking Studies
In computational chemistry, 5-Bromo-2,3-dichlorothiophene derivatives are used in molecular docking studies to predict the interaction between small molecules and biological targets. This is crucial for drug discovery and understanding the mechanism of action of potential pharmaceuticals .
Halogen Bonding Research
The halogen atoms in 5-Bromo-2,3-dichlorothiophene make it a subject of interest in halogen bonding research. Halogen bonds are non-covalent interactions that are being explored for their potential in crystal engineering and the design of supramolecular structures .
Low Band Gap Polymeric Systems
Finally, 5-Bromo-2,3-dichlorothiophene is an important precursor for low band gap polymeric systems. These systems are significant in the development of semiconducting materials with applications in electronics and energy storage devices .
Safety and Hazards
5-Bromo-2,3-dichlorothiophene has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is used as a building block in organic synthesis . It is often used in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction, to form carbon-carbon bonds .
Mode of Action
It is known to participate in suzuki-miyaura coupling reactions . In these reactions, the bromine and chlorine atoms on the thiophene ring can be replaced by other groups, allowing the formation of complex organic structures. This suggests that 5-Bromo-2,3-dichlorothiophene may interact with its targets through electrophilic aromatic substitution reactions.
Biochemical Pathways
As a building block in organic synthesis, it is likely involved in various biochemical pathways depending on the specific context of its use .
Pharmacokinetics
It is known that the compound has a molecular weight of 23193 , which could influence its absorption and distribution in the body
Result of Action
It is known that the compound can be used to efficiently dinitrate 2,5-dibromo-, 2,5-dichloro-, and 2-bromo-5-chloro-thiophene with yields of ∼80–95% for the corresponding dihalodinitrothiophenes . This suggests that it may have significant effects on molecular structures and cellular processes.
Action Environment
The action of 5-Bromo-2,3-dichlorothiophene can be influenced by various environmental factors. For instance, the efficiency of its reactions can be affected by the presence of other reagents, the temperature, and the pH of the environment . .
properties
IUPAC Name |
5-bromo-2,3-dichlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2S/c5-3-1-2(6)4(7)8-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGYPVCRHVQYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510010 | |
| Record name | 5-Bromo-2,3-dichlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dichlorothiophene | |
CAS RN |
83663-36-9 | |
| Record name | 5-Bromo-2,3-dichlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



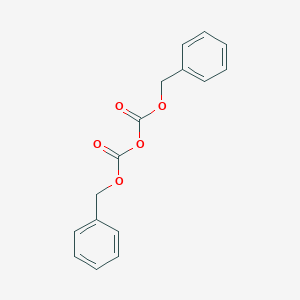

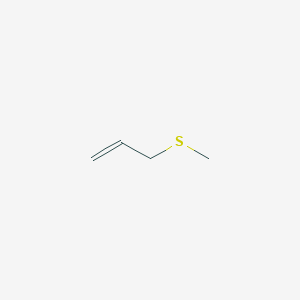

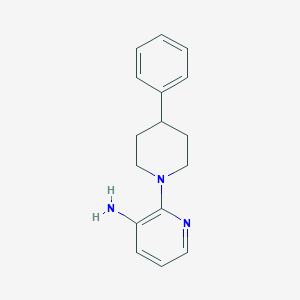
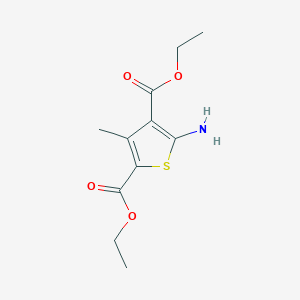



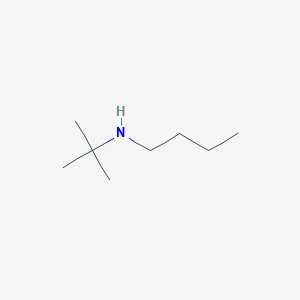
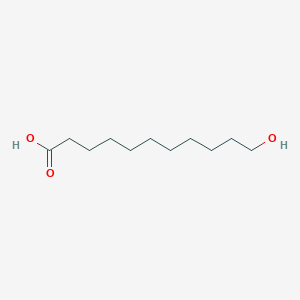
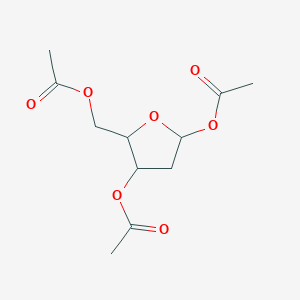

![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)